molecular formula C8H7NO5 B1582344 4-Hydroxy-3-methoxy-2-nitrobenzaldehyde CAS No. 2450-26-2

4-Hydroxy-3-methoxy-2-nitrobenzaldehyde

Cat. No. B1582344
CAS RN: 2450-26-2
M. Wt: 197.14 g/mol
InChI Key: PHCNQUJHXJQLQR-UHFFFAOYSA-N
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Patent
US04377581

Procedure details

Anhydrous sodium carbonate (957 g., 9.03 moles), toluene (5 liters), 4-hydroxy-3-methoxy-2-nitrobenzaldehyde (1424 g., 7.22 moles) and dimethyl sulfate (810 ml., 8.67 moles) were refluxed for 4 hours. Toluene was removed in vacuo and the residual solid dissolved in 5 liters of ethyl acetate and 3 liters of water. The organic layer was separated, washed with 2 liters of 1 N NaOH and 6 liters of brine, decolorized with charcoal, dried over magnesium sulfate and filtered. Hexane (7.6 liters) was added slowly. After cooling in an ice bath, 1527 g. product was obtained by filtration. The crude material was recrystallized from ethanol to yield 1187 g. (78%) of the title compound as a pale yellow solid, 60°-62° C.
Quantity
957 g
Type
reactant
Reaction Step One
Quantity
1424 g
Type
reactant
Reaction Step One
Quantity
810 mL
Type
reactant
Reaction Step One
Quantity
5 L
Type
solvent
Reaction Step One
Yield
78%

Identifiers

REACTION_CXSMILES
[C:1](=[O:4])([O-])[O-].[Na+].[Na+].O[C:8]1[CH:15]=[CH:14][C:11]([CH:12]=[O:13])=[C:10]([N+:16]([O-:18])=[O:17])[C:9]=1[O:19][CH3:20].S(OC)(OC)(=O)=O>C1(C)C=CC=CC=1>[CH3:20][O:19][C:9]1[C:10]([N+:16]([O-:18])=[O:17])=[C:11]([CH:14]=[CH:15][C:8]=1[O:4][CH3:1])[CH:12]=[O:13] |f:0.1.2|

Inputs

Step One
Name
Quantity
957 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
1424 g
Type
reactant
Smiles
OC1=C(C(=C(C=O)C=C1)[N+](=O)[O-])OC
Name
Quantity
810 mL
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Name
Quantity
5 L
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Toluene was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residual solid dissolved in 5 liters of ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with 2 liters of 1 N NaOH and 6 liters of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
Hexane (7.6 liters) was added slowly
TEMPERATURE
Type
TEMPERATURE
Details
After cooling in an ice bath
CUSTOM
Type
CUSTOM
Details
product was obtained by filtration
CUSTOM
Type
CUSTOM
Details
The crude material was recrystallized from ethanol
CUSTOM
Type
CUSTOM
Details
to yield 1187 g

Outcomes

Product
Name
Type
product
Smiles
COC=1C(=C(C=O)C=CC1OC)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04377581

Procedure details

Anhydrous sodium carbonate (957 g., 9.03 moles), toluene (5 liters), 4-hydroxy-3-methoxy-2-nitrobenzaldehyde (1424 g., 7.22 moles) and dimethyl sulfate (810 ml., 8.67 moles) were refluxed for 4 hours. Toluene was removed in vacuo and the residual solid dissolved in 5 liters of ethyl acetate and 3 liters of water. The organic layer was separated, washed with 2 liters of 1 N NaOH and 6 liters of brine, decolorized with charcoal, dried over magnesium sulfate and filtered. Hexane (7.6 liters) was added slowly. After cooling in an ice bath, 1527 g. product was obtained by filtration. The crude material was recrystallized from ethanol to yield 1187 g. (78%) of the title compound as a pale yellow solid, 60°-62° C.
Quantity
957 g
Type
reactant
Reaction Step One
Quantity
1424 g
Type
reactant
Reaction Step One
Quantity
810 mL
Type
reactant
Reaction Step One
Quantity
5 L
Type
solvent
Reaction Step One
Yield
78%

Identifiers

REACTION_CXSMILES
[C:1](=[O:4])([O-])[O-].[Na+].[Na+].O[C:8]1[CH:15]=[CH:14][C:11]([CH:12]=[O:13])=[C:10]([N+:16]([O-:18])=[O:17])[C:9]=1[O:19][CH3:20].S(OC)(OC)(=O)=O>C1(C)C=CC=CC=1>[CH3:20][O:19][C:9]1[C:10]([N+:16]([O-:18])=[O:17])=[C:11]([CH:14]=[CH:15][C:8]=1[O:4][CH3:1])[CH:12]=[O:13] |f:0.1.2|

Inputs

Step One
Name
Quantity
957 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
1424 g
Type
reactant
Smiles
OC1=C(C(=C(C=O)C=C1)[N+](=O)[O-])OC
Name
Quantity
810 mL
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Name
Quantity
5 L
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Toluene was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residual solid dissolved in 5 liters of ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with 2 liters of 1 N NaOH and 6 liters of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
Hexane (7.6 liters) was added slowly
TEMPERATURE
Type
TEMPERATURE
Details
After cooling in an ice bath
CUSTOM
Type
CUSTOM
Details
product was obtained by filtration
CUSTOM
Type
CUSTOM
Details
The crude material was recrystallized from ethanol
CUSTOM
Type
CUSTOM
Details
to yield 1187 g

Outcomes

Product
Name
Type
product
Smiles
COC=1C(=C(C=O)C=CC1OC)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.